molecular formula C16H26N2O B6751105 N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine

Cat. No.: B6751105
M. Wt: 262.39 g/mol
InChI Key: CPKLXLUPVDUKCP-UHFFFAOYSA-N
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Description

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy-methylphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-12-6-5-7-16(19-4)15(12)11-17-14-8-9-18(3)13(2)10-14/h5-7,13-14,17H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLXLUPVDUKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)NCC2=C(C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-6-methylbenzyl chloride and 1,2-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. A base like sodium hydride (NaH) is used to deprotonate the piperidine, facilitating nucleophilic substitution with the benzyl chloride.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-1,2-dimethylpiperidin-4-amine
  • N-[(2-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine
  • N-[(2-methoxy-6-methylphenyl)methyl]-1-methylpiperidin-4-amine

Uniqueness

N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine is unique due to the specific substitution pattern on the piperidine ring and the presence of the methoxy-methylphenyl group. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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